Tert-butyl (4-hydroxycyclohexyl)carbamate
Overview
Description
Tert-butyl (4-hydroxycyclohexyl)carbamate: is an organic compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom and a hydroxycyclohexyl group attached to the carbonyl carbon. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate typically begins with 4-hydroxycyclohexanone and tert-butyl carbamate.
Reaction Conditions: The reaction involves the formation of a carbamate ester linkage. This can be achieved through a condensation reaction under mild acidic or basic conditions, often using catalysts such as palladium or other transition metals.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl (4-hydroxycyclohexyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halides, alkoxides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Tert-butyl (4-hydroxycyclohexyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used in the production of specialized polymers with unique properties, such as enhanced durability or biocompatibility.
Mechanism of Action
Mechanism:
Carbamate Formation: The compound exerts its effects through the formation of carbamate linkages, which can modify the activity of enzymes or other proteins.
Molecular Targets: It targets specific enzymes, often inhibiting their activity by forming stable carbamate-enzyme complexes.
Pathways Involved: The pathways involved include enzyme inhibition and modification of protein function, which can lead to changes in cellular processes.
Comparison with Similar Compounds
Tert-butyl (4-aminocyclohexyl)carbamate: Similar structure but with an amino group instead of a hydroxy group.
Tert-butyl (4-oxocyclohexyl)carbamate: Contains a ketone group instead of a hydroxy group.
Tert-butyl (4-methoxycyclohexyl)carbamate: Features a methoxy group in place of the hydroxy group.
Uniqueness:
Hydroxy Group: The presence of the hydroxy group in tert-butyl (4-hydroxycyclohexyl)carbamate allows for unique reactivity and interactions, particularly in hydrogen bonding and nucleophilic substitution reactions.
Versatility: Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research.
Biological Activity
Tert-butyl (4-hydroxycyclohexyl)carbamate, a carbamate derivative, is gaining attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 215.29 g/mol. The compound features a hydroxyl group that enhances its reactivity and biological activity. Its structural characteristics allow for various chemical modifications, making it a versatile compound in organic synthesis and medicinal applications .
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₁NO₃ |
Molecular Weight | 215.29 g/mol |
Melting Point | 172-173 °C |
Density | 1.1 ± 0.1 g/cm³ |
Flash Point | 158.0 ± 24.8 °C |
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. The compound can act as an enzyme inhibitor or activator , influencing various biochemical processes:
- Enzyme Inhibition : It has been noted for its potential inhibitory effects on protein kinase C, which is implicated in several diseases, including cancer and diabetes .
- Signal Transduction Modulation : The presence of the hydroxyl group allows the compound to interact with cellular receptors, potentially altering signal transduction pathways involved in inflammation and cell proliferation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown promise in reducing oxidative stress markers in cellular models, which is crucial for protecting against neurodegenerative diseases .
- Neuroprotective Effects : In vitro studies suggest that it may protect astrocytes from amyloid-beta-induced toxicity, a key factor in Alzheimer's disease pathology .
Case Study: Neuroprotection Against Amyloid-Beta
A study investigating the neuroprotective effects of this compound demonstrated that treatment improved cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting an anti-inflammatory mechanism:
- Control Group Cell Viability : 43.78 ± 7.17%
- Treated Group Cell Viability : 62.98 ± 4.92%
These findings highlight the potential of this compound as a therapeutic agent for neurodegenerative conditions .
Research Findings
Recent studies have explored various aspects of this compound:
- Synthesis and Characterization : The compound can be synthesized through reactions involving tert-butyl carbamate and 4-hydroxycyclohexanone under basic conditions.
- Biochemical Assays : It has been employed as a substrate in enzyme assays, demonstrating its utility in biochemical research .
- Pharmacological Potential : Investigations into its pharmacological properties suggest possible applications in drug development, particularly for conditions related to oxidative stress and inflammation .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQARDWKWPIRJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347011 | |
Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111300-06-2, 167081-25-6 | |
Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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